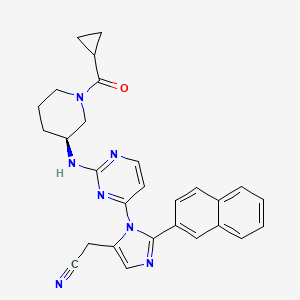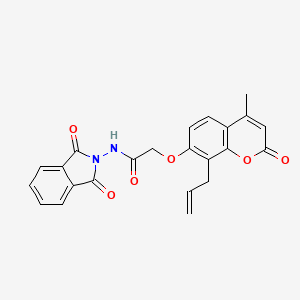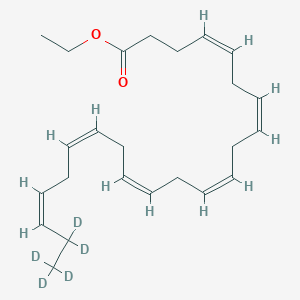
Antimycobacterial agent-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimycobacterial agent-6 is a compound designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of mycobacterial growth and replication, offering a potential solution to the growing problem of drug-resistant tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-6 involves a multi-step process. One common method includes the [3+2] cycloaddition reaction under ultrasound irradiation. This method involves the reaction of quinoxaline Schiff bases with aryl nitrile oxides at room temperature, producing spiroquinoxaline-1,2,4-oxadiazoles . This approach avoids standard heating and column chromatography, resulting in high yields and shorter reaction times.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cycloaddition reactions. The use of ultrasound irradiation in industrial settings helps to enhance reaction efficiency and reduce production costs. The compounds are then purified and characterized using standard techniques such as chromatography and spectroscopy.
化学反応の分析
Types of Reactions: Antimycobacterial agent-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce reduced forms of the original compound.
科学的研究の応用
Antimycobacterial agent-6 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cycloaddition reactions and other chemical transformations.
Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis and other mycobacterial species.
Medicine: Explored as a potential therapeutic agent for treating drug-resistant tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of new antimycobacterial drugs and formulations.
作用機序
The mechanism of action of antimycobacterial agent-6 involves the inhibition of key enzymes and pathways essential for mycobacterial survival. This compound targets the mycobacterial cell wall synthesis, disrupting the formation of essential components like arabinogalactan and peptidoglycan . By inhibiting these pathways, this compound effectively kills or inhibits the growth of mycobacteria.
類似化合物との比較
Isoniazid: A first-line antituberculosis drug that inhibits mycolic acid synthesis.
Rifampin: Another first-line drug that inhibits DNA-dependent RNA polymerase.
Ethambutol: Inhibits arabinosyl transferase, affecting cell wall synthesis.
Uniqueness: Antimycobacterial agent-6 is unique in its dual action of inhibiting both cell wall synthesis and other essential pathways, making it a potent agent against drug-resistant strains of Mycobacterium tuberculosis. Its ability to act synergistically with other antituberculosis drugs further enhances its therapeutic potential .
特性
分子式 |
C20H15F6N3O4 |
|---|---|
分子量 |
475.3 g/mol |
IUPAC名 |
8-nitro-4-oxo-6-(trifluoromethyl)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]-2,3-dihydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H15F6N3O4/c21-19(22,23)11-3-1-10(2-4-11)5-6-27-18(31)14-9-28-16-13(17(14)30)7-12(20(24,25)26)8-15(16)29(32)33/h1-4,7-8,14,28H,5-6,9H2,(H,27,31) |
InChIキー |
JOWRMUWMWOOWSI-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=C(N1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)

